Cas no 1804071-56-4 (3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one structure
1804071-56-4 structure
商品名:3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
CAS番号:1804071-56-4
MF:C10H7BrClF3OS
メガワット:347.57919049263
CID:4972316

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
    • インチ: 1S/C10H7BrClF3OS/c11-4-3-8(16)6-1-2-7(12)9(5-6)17-10(13,14)15/h1-2,5H,3-4H2
    • InChIKey: MRXSPQKCMKQEKN-UHFFFAOYSA-N
    • ほほえんだ: BrCCC(C1C=CC(=C(C=1)SC(F)(F)F)Cl)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 275
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 4.6

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013023243-250mg
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
1804071-56-4 97%
250mg
499.20 USD 2021-06-24
Alichem
A013023243-500mg
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
1804071-56-4 97%
500mg
855.75 USD 2021-06-24
Alichem
A013023243-1g
3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one
1804071-56-4 97%
1g
1,564.50 USD 2021-06-24

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one 関連文献

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-oneに関する追加情報

Introduction to 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1804071-56-4)

3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1804071-56-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a brominated aromatic ring system coupled with a trifluoromethylthio-substituted phenyl group, linked via an acylated propyl chain. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one consists of a central propan-1-one backbone, which serves as a versatile pharmacophore for functionalization. The presence of a bromo substituent on the aromatic ring enhances its reactivity, allowing for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Additionally, the 4-chloro and 3-(trifluoromethylthio) groups introduce electron-withdrawing and electron-donating effects, respectively, which can modulate the electronic properties of the aromatic system and influence its interactions with biological targets.

Recent advancements in synthetic methodologies have enabled the efficient preparation of 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one, making it more accessible for medicinal chemists to explore its potential. The trifluoromethylthio group, in particular, has been widely recognized for its ability to enhance metabolic stability and binding affinity in drug candidates. This structural motif is frequently incorporated into small-molecule inhibitors targeting various disease pathways, including cancer and inflammatory disorders.

In the realm of oncology research, 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one has been investigated as a potential scaffold for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By leveraging the reactivity of the bromo and chloro substituents, researchers have synthesized analogs of this compound that exhibit inhibitory activity against specific kinases. Preliminary studies suggest that these derivatives may interfere with key signaling cascades involved in cancer cell proliferation and survival.

The trifluoromethylthio group in 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one also contributes to its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous chronic diseases, including rheumatoid arthritis and atherosclerosis. Medicinal chemists have explored modifications to this scaffold to develop compounds that selectively inhibit inflammatory cytokines or enzymes. The ability of the trifluoromethylthio moiety to improve pharmacokinetic properties has been particularly valuable in this context.

Another area of interest involves the use of 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one as a precursor for more complex heterocyclic compounds. Heterocycles are essential components of many biologically active molecules, and their synthesis often requires multi-step strategies. The brominated aromatic ring system provides a convenient entry point for constructing nitrogen-containing heterocycles through cyclization reactions. Such heterocycles have shown promise as antimicrobial and antiviral agents, further expanding the therapeutic applications of this compound.

The synthetic utility of 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one has also been highlighted in recent publications focused on flow chemistry techniques. Flow chemistry offers advantages such as improved scalability, reproducibility, and safety compared to traditional batch processing methods. Researchers have demonstrated the use of continuous-flow reactors to prepare derivatives of this compound under mild conditions, minimizing side reactions and enhancing overall yields. This approach aligns with the growing trend toward green chemistry principles in pharmaceutical manufacturing.

Computational modeling has played a crucial role in understanding the binding interactions of 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one with biological targets. Molecular docking studies have been employed to predict how this compound might interact with proteins involved in disease pathways. These simulations provide valuable insights into optimizing its structure for enhanced potency and selectivity. Additionally, virtual screening techniques have been used to identify potential lead compounds derived from this scaffold, streamlining the drug discovery process.

The future prospects for 3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one are promising, given its versatile structural features and potential therapeutic applications. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to remain a valuable tool for medicinal chemists seeking innovative solutions in drug development. Collaborative efforts between academia and industry will be essential to translate these findings into clinical applications that benefit patients worldwide.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.